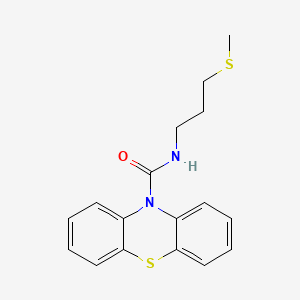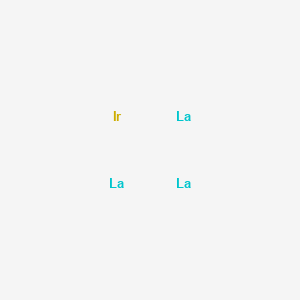![molecular formula C12H18O2 B14646058 Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- CAS No. 56636-80-7](/img/structure/B14646058.png)
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is an organic compound with the molecular formula C11H16O. It is also known by its IUPAC name, 1-[(1,1-dimethylethoxy)methyl]-4-methoxybenzene. This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a 1,1-dimethylethoxy methyl group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- typically involves the reaction of 4-methoxybenzyl alcohol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the tert-butyl group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- depends on the specific chemical reactions it undergoes. In general, the compound interacts with molecular targets through its functional groups, such as the methoxy and tert-butyl groups. These interactions can involve nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1,1-dimethylethoxy)-: Similar structure but lacks the methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-2-methyl-: Similar structure with a methyl group instead of a methoxy group.
Benzene, 1-(1,1-dimethylethoxy)-4-methyl-: Similar structure with a methyl group at the para position.
Uniqueness
Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-methoxy- is unique due to the presence of both the methoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
56636-80-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-methoxy-4-[(2-methylpropan-2-yl)oxymethyl]benzene |
InChI |
InChI=1S/C12H18O2/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3 |
Clé InChI |
NFQFZBVGVVLUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




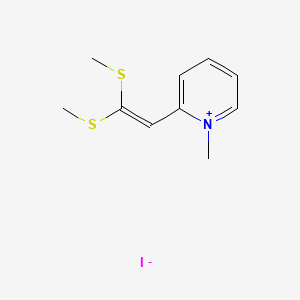
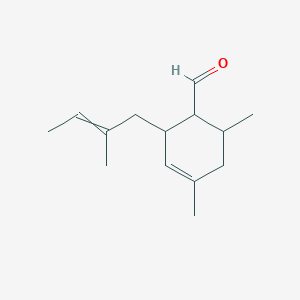
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonic dichloride](/img/structure/B14646006.png)


![1,1'-[Methylenedi(4,1-phenylene)]dipyrrolidine](/img/structure/B14646029.png)
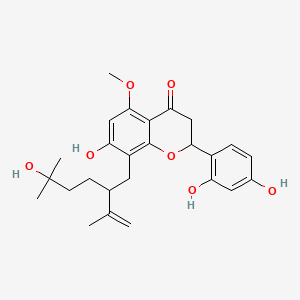

![1-[5-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one](/img/structure/B14646040.png)

